molecular formula C8H12O4 B14232138 Methyl 5-(acetyloxy)pent-3-enoate CAS No. 583047-49-8

Methyl 5-(acetyloxy)pent-3-enoate

Cat. No.: B14232138
CAS No.: 583047-49-8
M. Wt: 172.18 g/mol
InChI Key: LVBUDNBVOZTDBU-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)pent-3-enoate: is an organic compound with the molecular formula C8H12O4. It is an ester derivative of pentenoic acid, characterized by the presence of an acetyloxy group at the fifth carbon and a double bond between the third and fourth carbons. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(acetyloxy)pent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(acetyloxy)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 5-hydroxypent-3-enoic acid.

    Substitution: Formation of various substituted pentenoates.

Scientific Research Applications

Methyl 5-(acetyloxy)pent-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of prodrugs that can release active compounds in the body.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 5-(acetyloxy)pent-3-enoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological responses. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to its biological activity. The double bond and ester functionalities also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl 5-(methylsulfinyl)pent-4-enoate: This compound has a similar structure but contains a methylsulfinyl group instead of an acetyloxy group.

    Ethyl 5-(acetyloxy)pent-3-enoate: Similar to methyl 5-(acetyloxy)pent-3-enoate but with an ethyl ester group instead of a methyl ester group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an acetyloxy group and a double bond allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

583047-49-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-acetyloxypent-3-enoate

InChI

InChI=1S/C8H12O4/c1-7(9)12-6-4-3-5-8(10)11-2/h3-4H,5-6H2,1-2H3

InChI Key

LVBUDNBVOZTDBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CCC(=O)OC

Origin of Product

United States

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